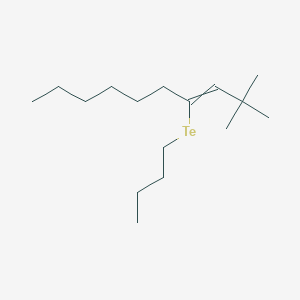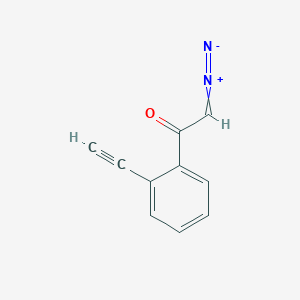![molecular formula C24H21N3O3 B12550540 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline CAS No. 143966-27-2](/img/structure/B12550540.png)
3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,3’'-[Benzene-1,3,5-triyltris(oxy)]trianiline is an organic compound with the molecular formula C24H21N3O3 This compound features a benzene ring substituted with three aniline groups through ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-[Benzene-1,3,5-triyltris(oxy)]trianiline typically involves the reaction of 1,3,5-trihydroxybenzene with aniline in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl groups on the benzene ring are replaced by aniline groups. The reaction conditions often include elevated temperatures and the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of 3,3’,3’'-[Benzene-1,3,5-triyltris(oxy)]trianiline can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’,3’'-[Benzene-1,3,5-triyltris(oxy)]trianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline groups can be further functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Halogenated or nitrated aniline derivatives
Wissenschaftliche Forschungsanwendungen
3,3’,3’'-[Benzene-1,3,5-triyltris(oxy)]trianiline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of 3,3’,3’'-[Benzene-1,3,5-triyltris(oxy)]trianiline involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, its aniline groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound’s aromatic nature enables it to participate in π-π stacking interactions, which can influence its binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]tribenzoic acid
- 4,4’,4’'-[Benzene-1,3,5-triyltris(ethyne-2,1-diyl)]tris(1-methylpyridin-1-ium) iodide
- Benzene-1,3,5-triyltris(N,N-dimethylmethanamine)
Uniqueness
3,3’,3’'-[Benzene-1,3,5-triyltris(oxy)]trianiline stands out due to its specific substitution pattern and the presence of aniline groups, which impart unique electronic and steric properties. These characteristics make it a versatile compound for various applications, particularly in the synthesis of advanced materials and bioactive molecules.
Eigenschaften
CAS-Nummer |
143966-27-2 |
|---|---|
Molekularformel |
C24H21N3O3 |
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
3-[3,5-bis(3-aminophenoxy)phenoxy]aniline |
InChI |
InChI=1S/C24H21N3O3/c25-16-4-1-7-19(10-16)28-22-13-23(29-20-8-2-5-17(26)11-20)15-24(14-22)30-21-9-3-6-18(27)12-21/h1-15H,25-27H2 |
InChI-Schlüssel |
JHYZHLNKNMVBSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC2=CC(=CC(=C2)OC3=CC=CC(=C3)N)OC4=CC=CC(=C4)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[1,2-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B12550457.png)
![N-Benzyl-2-[2-(2-chloroethoxy)ethoxy]-N-{2-[2-(2-chloroethoxy)ethoxy]ethyl}ethan-1-amine](/img/structure/B12550467.png)
![N-(2-Bromophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12550470.png)


![Acetamide, N-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B12550489.png)
![N,N-Diphenyl-4-[2-(pyren-1-YL)ethyl]aniline](/img/structure/B12550494.png)
![N-Benzyl-2-methyldibenzo[b,d]thiophen-4-amine--hydrogen chloride (1/1)](/img/structure/B12550496.png)
![Trichloro{4-[(trifluoroethenyl)oxy]phenyl}silane](/img/structure/B12550503.png)
![6-[2-(3-Chloro-4-methoxyphenyl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B12550508.png)




